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Boc-NH-PEG2-C2-NHS ester synthesis and purification

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Compound of Interest

Compound Name: Boc-NH-PEG2-C2-NHS ester

Cat. No.: B15543505

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An In-Depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG2-C2-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG2-C2-NHS ester is a heterobifunctional crosslinker of significant interest in modern drug development and bioconjugation. Its structure comprises a Boc-protected amine, a hydrophilic diethylene glycol (PEG2) spacer, a C2 alkyl chain, and an amine-reactive N-hydroxysuccinimide (NHS) ester. This architecture makes it an ideal reagent for covalently linking molecules, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][2][3]

The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the NHS ester provides a reliable method for forming stable amide bonds with primary amines on proteins, peptides, or other small molecules.[4][5] The Boc protecting group offers an orthogonal handle that can be removed under mild acidic conditions for subsequent conjugation steps.[5] This guide provides a detailed overview of the synthesis and purification protocols for this versatile linker, supported by quantitative data and process workflows.

Synthesis Pathway

The synthesis of **Boc-NH-PEG2-C2-NHS ester** is achieved through a single-step activation of its carboxylic acid precursor, Boc-NH-PEG2-C2-COOH. The reaction involves the coupling of



the carboxylic acid with N-hydroxysuccinimide (NHS) using a carbodiimide activating agent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl). This reaction proceeds via a nucleophilic acyl substitution, forming the activated NHS ester and a urea byproduct.[6]

Reaction Scheme: Boc-NH-PEG2-C2-COOH + NHS --(EDC-HCl)--> **Boc-NH-PEG2-C2-NHS** ester

Experimental Protocols

The following protocols are representative methodologies for the synthesis and purification of **Boc-NH-PEG2-C2-NHS ester**. Anhydrous conditions are critical due to the moisture-sensitive nature of both the carbodiimide reagent and the NHS ester product.[7]

Synthesis of Boc-NH-PEG2-C2-NHS ester

Materials:

- Boc-NH-PEG2-C2-COOH (Starting Material)
- N-Hydroxysuccinimide (NHS)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl)
- Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (Optional, as a non-nucleophilic base)
- Nitrogen or Argon gas supply
- Magnetic stirrer and stir bar
- · Round-bottom flask and standard glassware

Procedure:

• In a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Boc-NH-PEG2-C2-COOH (1.0 eq) in anhydrous DCM.



- To this solution, add N-hydroxysuccinimide (NHS) (1.1 eq). Stir the mixture at room temperature until all solids are dissolved.
- Cool the reaction mixture to 0 °C using an ice bath.
- Slowly add EDC-HCl (1.2 eq) portion-wise to the stirred solution. If the starting acid is in its salt form, a non-nucleophilic base like TEA (1.5 eq) can be added.
- Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.[7]
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.[7]
- Upon completion, the reaction mixture is typically subjected to a workup procedure. Dilute the mixture with DCM and wash sequentially with a cold, dilute acid (e.g., 5% HCl or 5% citric acid) to remove unreacted EDC and base, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at low temperature (<30 °C) to yield the crude product.

Purification of Boc-NH-PEG2-C2-NHS ester

The crude product contains the desired NHS ester along with urea byproducts from the EDC reagent. Purification is essential to achieve the high purity required for subsequent conjugation reactions.

Materials:

- Crude Boc-NH-PEG2-C2-NHS ester
- Silica gel for column chromatography (optional, risk of hydrolysis) or a Reverse-Phase HPLC system.
- Eluent solvents (e.g., Ethyl Acetate/Hexanes for normal phase; Acetonitrile/Water for reverse phase).
- Lyophilizer



Procedure (Reverse-Phase HPLC - Recommended):

- Dissolve the crude product in a minimal amount of a suitable solvent, such as an Acetonitrile/Water mixture.
- Purify the material using a preparative Reverse-Phase HPLC system with a C18 column.[6]
- Elute the product using a gradient of Acetonitrile in water (often with 0.1% TFA, though care must be taken as prolonged exposure can affect the Boc group).
- Monitor the column effluent by UV detection and collect the fractions corresponding to the pure product peak.
- Combine the pure fractions and freeze the solution.
- Lyophilize the frozen solution to dryness to obtain the final product as a solid.[6]
- Store the final product in a desiccator at -20°C to prevent hydrolysis.[7][8]

Characterization and Data Presentation

The identity and purity of the synthesized **Boc-NH-PEG2-C2-NHS ester** should be confirmed by analytical techniques.

Parameter	Specification	Source
Appearance	White to off-white solid	[9]
Molecular Formula	C16H26N2O8	[1][8][9]
Molecular Weight	374.39 g/mol	[1][9]
Purity (LCMS)	≥ 95% (Typically >97%)	[8][9]
Storage Temperature	-20°C under inert atmosphere	[7][8][9]

Analytical Data Summary:



- ¹H NMR: The proton NMR spectrum should be consistent with the proposed chemical structure. Data is publicly available on chemical supplier websites.[9][10]
- LCMS: Mass spectrometry should confirm the molecular weight of the compound, and the purity can be assessed by the peak area in the liquid chromatogram.[9]

Visualization of Workflow and Application Synthesis and Purification Workflow

The following diagram illustrates the key steps from starting material to the final, purified product.



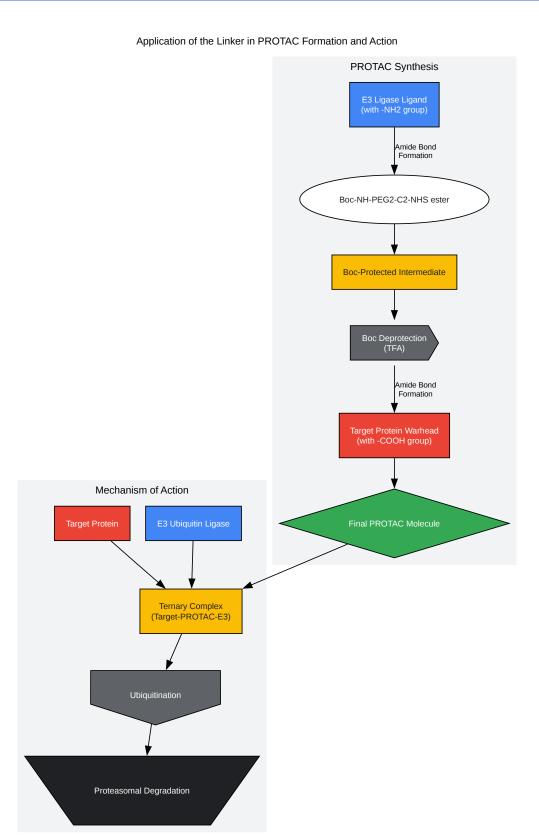
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Caption: A flowchart of the synthesis and purification process.

Application in PROTAC Synthesis

This diagram shows the logical role of the linker in forming a PROTAC, which subsequently engages a Target Protein and an E3 Ligase to induce protein degradation.





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Caption: The role of the linker in PROTAC synthesis and mechanism.



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